molecular formula C16H15F3N2O6 B2679968 Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate CAS No. 303997-10-6

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate

Cat. No.: B2679968
CAS No.: 303997-10-6
M. Wt: 388.299
InChI Key: JVGGSEXVCQDAEA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a complex organic compound with a unique structure that includes an isoxazole ring, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Attachment of the Benzoyl Group: This can be done through an esterification reaction using benzoyl chloride.

    Final Coupling: The final step involves coupling the intermediate with ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohols.

Scientific Research Applications

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)phenyl]oxy}ethoxy)-4-isoxazolecarboxylate: Similar structure but lacks the benzoyl group.

    Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-pyrazolecarboxylate: Contains a pyrazole ring instead of an isoxazole ring.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O6/c1-2-24-15(23)11-12(20)27-21-13(11)25-6-7-26-14(22)9-4-3-5-10(8-9)16(17,18)19/h3-5,8H,2,6-7,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGSEXVCQDAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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